molecular formula C15H14O2 B14434206 (2,3-Diphenyloxiran-2-yl)methanol CAS No. 78419-62-2

(2,3-Diphenyloxiran-2-yl)methanol

Cat. No.: B14434206
CAS No.: 78419-62-2
M. Wt: 226.27 g/mol
InChI Key: ZEVYUFMALOLWIC-UHFFFAOYSA-N
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Description

(2,3-Diphenyloxiran-2-yl)methanol is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) substituted with two phenyl groups and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Diphenyloxiran-2-yl)methanol typically involves the epoxidation of stilbene (trans-1,2-diphenylethene) followed by the reduction of the resulting epoxide. One common method is the use of a peracid, such as m-chloroperoxybenzoic acid, to oxidize stilbene to the corresponding epoxide. The epoxide is then treated with a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of diphenylmethanol derivatives.

    Substitution: Formation of halogenated or other substituted phenyl derivatives.

Scientific Research Applications

(2,3-Diphenyloxiran-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Diphenyloxiran-2-yl)methanol involves its interaction with various molecular targets, including enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with nucleophilic sites in biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

    (2,3-Diphenyloxirane): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    (2,3-Diphenylpropan-1-ol): Similar structure but lacks the oxirane ring, affecting its reactivity and applications.

    (2,3-Diphenylpropanoic acid): Contains a carboxylic acid group instead of the oxirane ring, leading to different chemical properties and uses.

Properties

CAS No.

78419-62-2

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2,3-diphenyloxiran-2-yl)methanol

InChI

InChI=1S/C15H14O2/c16-11-15(13-9-5-2-6-10-13)14(17-15)12-7-3-1-4-8-12/h1-10,14,16H,11H2

InChI Key

ZEVYUFMALOLWIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)(CO)C3=CC=CC=C3

Origin of Product

United States

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